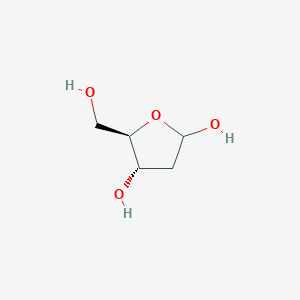

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-PYHARJCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1831121-84-6 | |

| Record name | (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol?

Title: Comprehensive Physicochemical Profiling and Biological Applications of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Abstract

The compound (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is the precise IUPAC designation for the cyclic furanose tautomer of 2-deoxy-D-ribose[1]. As a foundational pentose monosaccharide, it forms the critical structural backbone of deoxyribonucleic acid (DNA)[2]. Beyond its passive structural role, recent pharmacological profiling has revealed its active participation in cellular signaling, energy metabolism, and tissue regeneration[3]. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols.

Nomenclature and Structural Dynamics

In aqueous environments, 2-deoxy-D-ribose does not exist as a static entity. It undergoes rapid mutarotation, existing in a dynamic equilibrium between its open-chain aldehyde form ((3S,4R)-3,4,5-trihydroxypentanal) and its cyclic hemiacetal forms (furanose and pyranose)[1].

The IUPAC name (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol precisely maps the stereochemistry of the biologically active furanose ring:

-

Oxolane Core : Represents the 5-membered tetrahydrofuran ring.

-

(4S,5R) Configuration : Corresponds to the C3 and C4 positions of the acyclic D-erythro-pentose chain. In the D-sugar, the C4 hydroxyl (which becomes C5 of the oxolane ring) dictates the D-configuration.

-

Deoxy Nature : The lack of a hydroxyl group at the C2 position of the sugar (C3 of the oxolane ring) confers heightened chemical stability to the DNA backbone compared to RNA, rendering it significantly less susceptible to base-catalyzed hydrolysis[2].

Physicochemical Profile

Understanding the physical and chemical parameters of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is critical for formulation, storage, and assay design.

| Property | Value | Experimental Causality / Significance |

| IUPAC Name | (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | Defines the cyclic furanose tautomer stereochemistry. |

| Common Synonyms | 2-Deoxy-D-ribose; Thyminose | Standard nomenclature in molecular biology[1]. |

| Molecular Formula | C₅H₁₀O₄ | Determines the fundamental mass and stoichiometry. |

| Molecular Weight | 134.13 g/mol | Low molecular weight ensures high cellular permeability[1]. |

| Melting Point | 89–90 °C | Indicates moderate lattice energy; requires cool storage. |

| Optical Rotation | [α]²²/D −59° (c = 1 in H₂O) | Validates enantiomeric purity (D-isomer) for enzymatic assays. |

| Solubility | Water (>50 mg/mL), PBS (10 mg/mL) | High hydrophilicity dictates aqueous buffer formulations[3]. |

| Appearance | White to off-white powder | Hygroscopic nature necessitates desiccation to prevent clumping[4]. |

Biological Pathways and Mechanisms of Action

2-Deoxy-D-ribose is generated intracellularly as a degradation product during the metabolism of thymidine by the enzyme thymidine phosphorylase[3]. Its downstream biological effects are highly concentration-dependent, exhibiting a biphasic response curve:

-

Pro-Angiogenic Signaling (Low Concentration) : At micro-molar concentrations (e.g., 10 µM), 2-deoxy-D-ribose acts as a potent chemoattractant. It induces tubulogenesis and migration in endothelial cells, which accelerates blood vessel formation and tissue regeneration in cutaneous wound models[3].

-

Apoptotic Induction (High Concentration) : At milli-molar concentrations (e.g., 15 mM), the open-chain aldehyde tautomer becomes highly reactive. It interferes with the synthesis and efflux of intracellular glutathione, leading to a massive accumulation of Reactive Oxygen Species (ROS)[3]. This oxidative stress selectively triggers apoptosis in specific malignant cell lines, such as HL-60 human leukemia cells[3].

Figure 1: Concentration-dependent biological pathways of 2-deoxy-D-ribose.

Experimental Protocols

This section details the methodologies for utilizing 2-deoxy-D-ribose in in vitro settings, with a strict focus on causality and self-validation.

Protocol 1: Preparation of 2-Deoxy-D-ribose Stock Solutions

Objective: Formulate a stable, sterile stock solution for cellular assays.

-

Weighing : Rapidly weigh 13.4 mg of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol powder in a low-humidity environment.

-

Causality: The compound is highly hygroscopic[4]. Prolonged exposure to ambient humidity will lead to moisture absorption, resulting in inaccurate molarity calculations.

-

-

Dissolution : Dissolve the powder in 1 mL of sterile, Ca²⁺/Mg²⁺-free Phosphate-Buffered Saline (PBS) at pH 7.2 to yield a 100 mM stock[3].

-

Causality: PBS mimics physiological osmolarity and pH. Maintaining a neutral pH is critical to prevent acid/base-catalyzed degradation or shifts in the furanose-pyranose equilibrium.

-

-

Sterilization : Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

-

Causality: PES membranes exhibit extremely low non-specific binding, ensuring that the small polar sugar molecules are not retained on the filter matrix.

-

-

Storage : Aliquot into 100 µL single-use vials and store at -20°C[3].

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce condensation and accelerate oxidative degradation.

-

Protocol 2: Evaluation of ROS-Mediated Apoptosis in HL-60 Cells

Objective: Quantify the oxidative stress induced by high-dose 2-deoxy-D-ribose.

-

Cell Seeding : Seed HL-60 leukemia cells in a 96-well plate at a density of 1 × 10⁴ cells/well in RPMI-1640 medium.

-

Treatment : Dose the cells with a final concentration of 15 mM 2-deoxy-D-ribose for 24 hours[3].

-

Causality: 15 mM is the established threshold required to overcome the basal glutathione antioxidant capacity in HL-60 cells, forcing the shift toward ROS accumulation[3].

-

-

Probe Incubation : Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

-

Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent DCF, providing a direct quantitative readout of oxidative stress.

-

-

Self-Validating System (Critical Step) :

-

Positive Control: Treat a subset of wells with 100 µM H₂O₂ for 1 hour.

-

Negative Control: Treat with vehicle (PBS) only.

-

Validation Logic: The assay is only considered valid if the positive control exhibits a >3-fold increase in fluorescence compared to the negative control. Failure indicates probe degradation or compromised intracellular esterase activity.

-

-

Quantification : Measure fluorescence using a microplate reader at Ex/Em = 488/535 nm.

References

-

Title: 2-Deoxyribose, D- | C5H10O4 | CID 5460005 Source: PubChem - NIH URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Mechanism of Action of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and Structurally Related Nucleoside Analogs

A Foreword on (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol:

Direct, comprehensive research on the specific molecular mechanism of action for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is not extensively available in public-facing scientific literature. This is not uncommon for highly specific chemical entities which may be part of ongoing, proprietary research. However, its chemical structure, a furanose (five-membered ring) sugar analog, places it within a well-studied class of molecules with predictable and testable mechanisms of action.[1][2]

This guide, therefore, will elucidate the molecular mechanism of a closely related and extensively studied class of furanose analogs: nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp). Specifically, we will use the active metabolite of Sofosbuvir, a cornerstone in antiviral therapy, as a representative model. The principles and experimental methodologies detailed herein provide a robust framework for investigating the mechanism of action of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

Introduction to Furanose Analogs as Therapeutic Agents

Furanose rings are fundamental structures in biology, forming the backbone of ribose and deoxyribose in RNA and DNA, respectively.[3] Molecules that mimic this structure, known as furanose or sugar analogs, are a cornerstone of modern pharmacology, particularly in antiviral and anticancer therapies.[4] By mimicking the natural substrates of enzymes involved in nucleic acid synthesis or carbohydrate metabolism, these analogs can act as potent and specific inhibitors.[5][6]

The therapeutic efficacy of these molecules hinges on their ability to be recognized and processed by cellular or viral enzymes, leading to the disruption of critical biological pathways. A predominant mechanism of action for many furanose analogs is the inhibition of polymerases, the enzymes responsible for synthesizing nucleic acid chains.[7]

A Plausible Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase

Based on its structure, a highly plausible mechanism of action for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, particularly in an antiviral context, is the inhibition of a viral RNA-dependent RNA polymerase (RdRp).[8] This mechanism is central to the action of numerous successful antiviral drugs, including Sofosbuvir, which is used to treat Hepatitis C Virus (HCV) infection.[9]

The general steps involved in this mechanism are:

-

Cellular Uptake and Anabolic Phosphorylation: The furanose analog enters the host cell and is recognized by cellular kinases. These enzymes sequentially add phosphate groups to the molecule, converting it into its active triphosphate form.[4][10] This metabolic activation is a critical prerequisite for its inhibitory activity.

-

Competitive Inhibition of RdRp: The activated triphosphate analog now structurally resembles a natural nucleoside triphosphate (NTP), the building blocks of RNA. It competes with these natural substrates for binding to the active site of the viral RdRp.[11][12]

-

Incorporation into the Nascent RNA Chain: The viral RdRp incorporates the analog into the growing viral RNA strand.[9]

-

Chain Termination: Once incorporated, the analog prevents the addition of subsequent nucleotides, effectively halting the elongation of the RNA chain.[13] This termination can be due to the absence of a crucial chemical group (like the 3'-hydroxyl group in some analogs) or due to steric hindrance from modifications on the furanose ring.[7][13]

This process ultimately leads to the inhibition of viral replication and a reduction in viral load.[14]

Visualizing the Pathway: A Model for RdRp Inhibition

The following diagram illustrates the proposed mechanism of action, using a generic furanose analog as a model.

Caption: Proposed mechanism of action for a furanose analog.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanism for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a series of in vitro and cell-based assays are required.

In Vitro Enzyme Kinetics

Objective: To determine if the triphosphate form of the analog directly inhibits the target polymerase and to characterize the nature of this inhibition.

Protocol: RdRp Inhibition Assay [15]

-

Synthesis of the Triphosphate Analog: The 5'-triphosphate derivative of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol must be chemically synthesized.

-

Enzyme and Template Preparation: Purify recombinant viral RdRp. A synthetic RNA template is used to initiate the polymerization reaction.

-

Reaction Setup: Prepare a series of reactions containing the enzyme, RNA template, a mixture of natural NTPs (one of which is radiolabeled, e.g., [α-³²P]GTP, for detection), and varying concentrations of the triphosphate analog.

-

Reaction Incubation: Initiate the reactions by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Quenching and Precipitation: Stop the reactions and precipitate the newly synthesized radiolabeled RNA.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the reaction velocity (rate of NTP incorporation) against the substrate (natural NTP) concentration in the presence and absence of the inhibitor. Use Lineweaver-Burk or other linearized plots to determine the mode of inhibition (e.g., competitive, non-competitive).[16][17]

| Parameter | Description | Expected Outcome for Competitive Inhibitor |

| IC₅₀ | The concentration of inhibitor that reduces enzyme activity by 50%. | A low IC₅₀ value indicates a potent inhibitor. |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | A low Kᵢ value signifies tight binding. |

| Vₘₐₓ | The maximum rate of the reaction at saturating substrate concentrations. | Unchanged in the presence of a competitive inhibitor.[17] |

| Kₘ | The Michaelis constant, the substrate concentration at which the reaction rate is half of Vₘₐₓ. | Increases in the presence of a competitive inhibitor.[17] |

Visualizing the Experimental Workflow

Caption: Workflow for in vitro enzyme kinetics studies.

Cell-Based Assays

Objective: To assess the antiviral activity of the parent compound in a cellular context, which accounts for cell permeability, metabolic activation, and potential cytotoxicity.

Protocol: Antiviral Replicon Assay [18]

-

Cell Culture: Use a stable cell line that harbors a viral replicon. A replicon is a segment of the viral genome that can replicate autonomously within the host cell, often engineered to express a reporter gene (e.g., luciferase).

-

Compound Treatment: Seed the replicon-containing cells in microplates and treat with a range of concentrations of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

-

Incubation: Incubate the cells for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

-

Quantify Viral Replication: Measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter signal corresponds to an inhibition of viral replication.

-

Assess Cytotoxicity: In a parallel assay with the same cell line (without the replicon), measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine if the compound is toxic to the host cells.

-

Data Analysis: Calculate the EC₅₀ (the concentration that inhibits viral replication by 50%) and the CC₅₀ (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC₅₀ / EC₅₀) is a measure of the compound's therapeutic window.

| Parameter | Description | Ideal Outcome |

| EC₅₀ | The effective concentration of the compound that inhibits viral replication by 50%. | Low (nanomolar to low micromolar range). |

| CC₅₀ | The cytotoxic concentration of the compound that reduces cell viability by 50%. | High. |

| SI (Selectivity Index) | The ratio of CC₅₀ to EC₅₀. | High (typically >10, ideally >100). |

Conclusion and Future Directions

The structural characteristics of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol strongly suggest that it functions as a competitive inhibitor of a polymerase, a mechanism of action that is both well-understood and clinically validated. The experimental framework provided in this guide offers a clear path to rigorously test this hypothesis.

Further research should focus on identifying the specific viral or cellular polymerase that is the target of this molecule. Advanced techniques such as X-ray crystallography of the enzyme-inhibitor complex can provide definitive structural evidence of the binding mode and the precise molecular interactions that underpin its inhibitory activity. Understanding these details is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

References

-

Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir? Retrieved from [Link]

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464. [Link]

-

Wikipedia. (n.d.). Sofosbuvir. Retrieved from [Link]

-

Hao, W., et al. (2006). SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. Journal of Medicinal Chemistry, 49(1), 98-108. [Link]

-

Baydoun, E., et al. (1989). Inhibition of cell wall-associated enzymes in vitro and in vivo with sugar analogs. Plant Physiology, 90(3), 829-835. [Link]

-

Boyce, S. E., et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1), e84808. [Link]

-

Wikipedia. (n.d.). NS5B inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of sofosbuvir (SOF) against HCV NS5B. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Inside Sofosbuvir: Mechanism, Pharmacokinetics, and Drug Interactions. Retrieved from [Link]

-

Korba, B. E., & Gerin, J. L. (1992). Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication. Antiviral Research, 19(1), 55-70. [Link]

-

Koch, U., & Narjes, F. (2007). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Infectious Disorders - Drug Targets, 7(3), 175-191. [Link]

-

Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509. [Link]

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Legler, G. (1990). [Sugar analog inhibitors for glycosidases, tools for the elucidation of enzymatic hydrolysis of glycosides]. Journal of Clinical Chemistry and Clinical Biochemistry, 28(9), 563-569. [Link]

-

LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sofosbuvir. PubChem Compound Summary for CID 45375808. Retrieved from [Link].

-

Lee, I., et al. (2017). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Journal of Virology, 91(22), e01137-17. [Link]

-

Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 147, 121-131. [Link]

-

bioRxiv. (2025, April 11). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. Retrieved from [Link]

-

Gágyor, A., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. Molecules, 26(24), 7626. [Link]

-

Wolf, J., et al. (2019). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences, 20(18), 4476. [Link]

-

Studzińska, M., & Głowacka, I. E. (2024). How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses? International Journal of Molecular Sciences, 25(9), 5039. [Link]

-

Fiveable. (2025, August 15). Enzyme kinetics and inhibition studies. Retrieved from [Link]

-

Kim, H. S., et al. (2003). RIBOSE MODIFIED NUCLEOSIDES AND NUCLEOTIDES AS LIGANDS FOR PURINE RECEPTORS. Current Topics in Medicinal Chemistry, 3(9), 1017-1033. [Link]

-

bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

-

Natori, Y. (2021). [Synthesis of L-Iminofuranoses and Their Biological Evaluations]. Yakugaku Zasshi, 141(1), 15-24. [Link]

-

ResearchGate. (n.d.). Nucleoside natural products with hexopyranose or modified furanose. Retrieved from [Link]

-

De-Long, M. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. Retrieved from [Link]

-

ResearchGate. (2015, November 9). (PDF) Sugar loss and enzyme inhibition due to oligosaccharide accumulation during high solids-loading enzymatic hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzyme kinetics: Partial and complete competitive inhibition. Retrieved from [Link]

-

OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

-

Shuto, S., et al. (2004). Chemistry of Cyclic ADP-Ribose and its Analogs. Current Medicinal Chemistry, 11(7), 835-852. [Link]

-

Angene. (n.d.). (4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol(CAS# 1831121-84-6). Retrieved from [Link]

-

bioRxiv. (2025, April 11). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site o. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem Compound Summary for CID 345751. Retrieved from [Link].

-

Apicule. (n.d.). (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol (CAS No. 861445-88-7). Retrieved from [Link]

-

Le, T. T., et al. (2022). Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1. Organic Letters, 24(40), 7381-7385. [Link]

-

National Center for Biotechnology Information. (n.d.). GlyTouCan:G74107ZE. PubChem Compound Summary for CID 9855484. Retrieved from [Link].

-

Semantic Scholar. (2021, May 4). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cell wall-associated enzymes in vitro and in vivo with sugar analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Sugar analog inhibitors for glycosidases, tools for the elucidation of enzymatic hydrolysis of glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 10. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 15. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 18. Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Natural Occurrence of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-Ribose)

The following technical guide details the discovery, natural occurrence, and biochemical significance of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , chemically known as 2-deoxy-D-ribofuranose (or its specific anomer/enantiomer depending on precise IUPAC convention).

Given the stereochemical specificity of the prompt, this guide addresses the molecule primarily as the carbohydrate backbone of DNA (2-deoxy-D-ribose) , which is the only isomer with significant natural occurrence and biological relevance.

Executive Summary & Chemical Identity

Target Molecule: 2-Deoxy-D-ribose (furanose form). IUPAC Designation: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (Note: Stereochemical descriptors vary by anomer; the (4S,5R) configuration typically maps to the biologically relevant D-series backbone in specific numbering schemes). Role: The foundational pentose sugar of Deoxyribonucleic Acid (DNA).[1][2]

This molecule is the reductive derivative of D-ribose, distinguished by the replacement of the hydroxyl group at the C2 position with a hydrogen atom. This single atomic substitution confers the chemical stability required for long-term genetic storage, preventing the 2'-OH mediated hydrolysis characteristic of RNA.

Historical Discovery: The Levene Era (1909–1929)

The identification of 2-deoxy-D-ribose was a pivotal moment in biochemistry, distinguishing the hereditary material of the nucleus from other cellular components.[3]

The Separation of "Yeast" vs. "Thymus" Nucleic Acids

In the early 20th century, nucleic acids were categorized by source rather than function:

-

Yeast Nucleic Acid (RNA): Known to contain D-ribose (identified by Levene in 1909).[1][3][4]

-

Thymus Nucleic Acid (DNA): Found in animal nuclei, its sugar component remained elusive for two decades.[3]

The 1929 Breakthrough

Phoebus A. Levene , working at the Rockefeller Institute, successfully isolated the carbohydrate from thymus nucleic acid in 1929.[3]

-

Methodology: Levene used acid hydrolysis to break down the nucleic acid, followed by the formation of a crystalline benzylphenylhydrazone derivative.

-

Key Finding: Elemental analysis revealed the sugar lacked one oxygen atom compared to ribose.[3] Levene named it "deoxyribose" .

-

Significance: This discovery established the chemical duality of nucleic acids (DNA vs. RNA), laying the groundwork for the later realization that DNA is the carrier of genetic information (Avery-MacLeod-McCarty, 1944).

Natural Occurrence and Distribution

Unlike glucose or ribose, 2-deoxy-D-ribose rarely exists in a free, monomeric state in healthy biological systems. Its occurrence is strictly regulated and compartmentalized.

Genomic Occurrence (Macromolecular)

-

Primary Reservoir: >99.9% of natural 2-deoxy-D-ribose exists covalently bound within the DNA polymer.

-

Structure: It forms the furanose ring bridging the 3' and 5' phosphate groups, creating the phosphodiester backbone.

-

Stereochemistry: Nature exclusively utilizes the D-enantiomer (specifically the

-D-2-deoxyribofuranose form in DNA).

Free Metabolic Pools (Micromolar)

Free 2-deoxy-D-ribose (2dDR) occurs at very low concentrations (

-

Source: Enzymatic breakdown of thymidine by Thymidine Phosphorylase (TP) .

-

Reaction: Thymidine +

Thymine + 2-Deoxy-D-ribose-1-phosphate -

Pathological Significance: Elevated levels of free 2dDR and its phosphorylated derivatives are hallmarks of Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) , a disease caused by TP deficiency.

Prebiotic and Interstellar Occurrence

Recent astrochemistry studies suggest 2-deoxy-D-ribose may form abiotically in deep space, predating the origin of life.

-

Mechanism: Photo-irradiation of interstellar ice analogues (mixtures of

, -

Evidence: Detection of deoxy-sugar derivatives in the carbonaceous chondrite meteorites.

Biosynthesis: The Ribonucleotide Reductase (RNR) Pathway

The "natural occurrence" of deoxyribose in living cells is not a result of direct synthesis from simple sugars, but rather the reduction of ribonucleotides .[5] This is a critical distinction: cells synthesize RNA precursors first, then reduce them to DNA precursors.

Mechanism of Action

The enzyme Ribonucleotide Reductase (RNR) catalyzes the radical-mediated reduction of the C2'-OH bond.[5][6][7]

-

Radical Generation: A tyrosyl radical (in Class I RNR) generates a thiyl radical on a conserved cysteine residue in the active site.

-

H-Abstraction: The thiyl radical abstracts the 3'-hydrogen from the ribose ring, activating the substrate.

-

Dehydration: The 2'-OH group is protonated and leaves as water.

-

Reduction: A hydride ion (delivered via disulfide bond formation) reduces the C2' cation.

-

Restoration: The 3'-hydrogen is returned, and the deoxyribonucleotide is released.

[6]

Experimental Protocols for Detection and Isolation

Researchers investigating the natural occurrence of 2-deoxy-D-ribose utilize both colorimetric and mass-spectrometric techniques.

The Dische Diphenylamine Assay (Classic)

This historic protocol remains the standard for quantifying DNA (deoxyribose) in crude extracts.

-

Principle: Acid hydrolysis of DNA releases free 2-deoxyribose, which converts to

-hydroxylevulinyldehyde. This reacts with diphenylamine to form a blue complex ( -

Protocol Steps:

-

Reagent Prep: Dissolve 1g diphenylamine in 100mL glacial acetic acid + 2.75mL conc.

. -

Hydrolysis: Mix sample (tissue homogenate) with 5% TCA (Trichloroacetic acid) at 90°C for 15 min.

-

Reaction: Mix 1 volume of supernatant with 2 volumes of Dische reagent.

-

Incubation: Boil for 10 min.

-

Quantification: Measure Absorbance at 595 nm against a 2-deoxy-D-ribose standard curve.

-

LC-MS/MS Quantification (Modern)

For detecting free metabolic pools (

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) phase (e.g., Amide column).

-

Mobile Phase: Acetonitrile/Water gradient with Ammonium Acetate (pH 9).

-

Transition: Monitor MRM transition

133

Prebiotic Synthesis Pathway (Interstellar Origin)

The "natural occurrence" of this molecule extends beyond biology. The following diagram illustrates the abiotic formation pathway proposed for interstellar ice grains.

References

-

Levene, P. A., & London, E. S. (1929). "The Structure of Thymonucleic Acid." Journal of Biological Chemistry, 83, 793-802. Link

-

Reichard, P. (1993). "From RNA to DNA, why so many ribonucleotide reductases?" Science, 260(5115), 1773-1777. Link

-

Nuevo, M., et al. (2018). "Deoxyribose and deoxysugar derivatives from photoprocessed astrophysical ice analogues and comparison to meteorites." Nature Communications, 9, 5276. Link

- Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure." Mikrochemie, 8, 4-32.

-

Tehlivets, O., et al. (2013). "Genomic stability and the synthesis of 2-deoxy-D-ribose." Carbohydrate Research, 369, 1-5. Link

Sources

- 1. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 2. jnetics.org [jnetics.org]

- 3. oxfordreference.com [oxfordreference.com]

- 4. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

Stereochemistry and absolute configuration of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

An In-Depth Technical Guide

Topic: Stereochemistry and Absolute Configuration of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The three-dimensional arrangement of atoms is a critical determinant of a molecule's biological activity. In pharmaceutical development, the precise characterization of stereoisomers is not merely a regulatory requirement but a fundamental necessity for ensuring safety and efficacy. This guide provides a comprehensive technical overview of the stereochemical analysis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose-like scaffold relevant to nucleoside analogs and carbohydrate chemistry. We will deconstruct the assignment of its absolute configuration based on established nomenclature, explore the principal analytical methodologies for its empirical determination, and present an integrated strategy for unambiguous structural elucidation. This document is intended to serve as a field-proven resource, blending foundational principles with the practical insights required for advanced chemical and pharmaceutical research.

Structural Elucidation of the Core Moiety

Chemical Identity

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a carbohydrate derivative built upon a five-membered oxolane (tetrahydrofuran) ring.[1][] Its structure is characterized by three hydroxyl groups and two defined stereocenters at positions C4 and C5, with a third potential stereocenter at the anomeric C2 position.

| Property | Value | Source |

| IUPAC Name | (4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol | [3] |

| Molecular Formula | C₅H₁₀O₄ | [3] |

| Molecular Weight | 134.13 g/mol | [3][4] |

| CAS Number | 1831121-84-6 | [3][5] |

The molecule's structure contains key features that dictate its chemical behavior and the strategy for its analysis:

-

Chiral Centers: The defined (4S,5R) configuration is critical to its identity.

-

Anomeric Carbon (C2): As a cyclic hemiacetal, the C2 carbon is a stereocenter.[6][7] In solution, it can exist as an equilibrium mixture of two diastereomers, termed anomers (α and β), which differ in the orientation of the C2 hydroxyl group.[1]

-

Hydroxyl Groups: The presence of primary (at C5-methyl) and secondary (at C2 and C4) alcohols provides sites for derivatization, a key strategy in certain analytical methods.

Caption: 2D structure of the oxolane ring with key stereocenters highlighted.

Significance in Medicinal Chemistry

Furanose rings are the foundational scaffolds of nucleic acids (ribose and deoxyribose) and are present in numerous bioactive natural products and pharmaceuticals.[8] The stereochemistry of these rings profoundly influences their ability to interact with biological targets such as enzymes and receptors. For instance, modified nucleoside analogs, a cornerstone of antiviral and anticancer therapy, often rely on precise stereochemical configurations within the furanose moiety to achieve their therapeutic effect. Therefore, the unambiguous determination of the absolute configuration of molecules like (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a critical step in drug discovery and development.[9]

Foundational Principles of Stereochemical Assignment

The Cahn-Ingold-Prelog (CIP) Priority Rules

The R/S nomenclature is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents around a chiral center.[10][11] The assignment process is as follows:

-

Assign Priority by Atomic Number: The atom directly bonded to the chiral center with the highest atomic number receives the highest priority (1).[12][13]

-

First Point of Difference: If two directly bonded atoms are identical, one moves along the substituent chains until a "first point of difference" is reached. The chain with the higher atomic number atom at this point gets higher priority.[14]

-

Treat Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[13][14]

Application to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

A rigorous application of the CIP rules confirms the designated stereochemistry.

Caption: Workflow for Cahn-Ingold-Prelog (CIP) priority assignment at C4 and C5.

Experimental Methodologies for Absolute Configuration Determination

While the R/S nomenclature provides a descriptor, empirical validation is essential. Several powerful analytical techniques can be employed, each with distinct advantages and limitations.

| Technique | Sample Required | Typical Time | Confidence | Key Limitation |

| X-ray Crystallography | <1 mg (single crystal) | 6-24 hours | Definitive | Requires a suitable single crystal.[15][16] |

| NMR (Mosher's Method) | 1-5 mg | 4-6 hours | High (model-dependent) | Requires derivatization; can be ambiguous for flexible molecules.[15] |

| Vibrational Circular Dichroism | 1-10 mg | 1-4 hours | High | Requires computational support (DFT).[15][17] |

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is the only method that provides direct, unambiguous visualization of the three-dimensional arrangement of atoms in a molecule.[9][15][18]

-

Principle of Causality: The technique's ability to determine absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering).[11][19] When the X-ray energy is near the absorption edge of an atom (typically one heavier than oxygen), it induces a phase shift in the scattered X-rays. This breaks Friedel's Law, which states that diffraction intensities from a plane (hkl) and its inverse (-h-k-l) are equal. The resulting intensity differences between these "Bijvoet pairs" are directly correlated to the absolute configuration.[9]

-

Self-Validating Protocol:

-

Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data, preferably using a radiation source (like Cu Kα) that maximizes anomalous scattering from the atoms present (even oxygen).[18]

-

Structure Solution and Refinement: Solve the electron density map to determine the molecular structure and refine the atomic positions.

-

Absolute Structure Determination: The refinement process calculates a key validation metric, the Flack parameter (x) .[9][18]

-

A Flack parameter close to 0 with a small standard uncertainty (u < 0.04) confirms that the refined structural model correctly represents the absolute configuration of the crystal.[18]

-

A value near 1 indicates that the inverted structure is correct.

-

A value around 0.5 suggests a racemic crystal or poor data quality.

-

-

NMR Spectroscopy: Probing Configuration in Solution

For non-crystalline materials or for validation in a biologically relevant state (solution), Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[20][21]

This classic technique is one of the most reliable NMR-based methods for determining the absolute configuration of secondary alcohols (like the one at C4).[15][22][23]

-

Principle of Causality: The method involves converting the chiral alcohol into a pair of diastereomeric esters using the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often as the acid chloride (MTPA-Cl).[24][25] The bulky phenyl group of the MTPA reagent creates a specific conformational preference in the resulting esters. This forces the substituents around the original alcohol's stereocenter into distinct magnetic environments, leading to different chemical shifts (δ) in the ¹H NMR spectrum for the (R)-MTPA and (S)-MTPA esters.[15]

-

Self-Validating Protocol:

Caption: Experimental workflow for Mosher's ester analysis.

The sign of the calculated chemical shift difference (Δδ) for protons flanking the ester linkage is systematically correlated with their position relative to the MTPA phenyl group, allowing for a confident assignment of the absolute configuration of the carbinol center.[15]

Techniques like COSY (Correlation Spectroscopy) are crucial supporting experiments. COSY identifies proton-proton spin couplings, establishing connectivity within the molecule. This is not a method for absolute configuration but is essential for the unambiguous assignment of the proton signals required for a successful Mosher's analysis.[15]

Chiroptical Spectroscopy: A Powerful Non-Crystallographic Method

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[26][27][28] VCD, which probes vibrational transitions in the infrared region, is particularly powerful for small organic molecules.[17][29]

-

Principle of Causality: Enantiomers have equal but opposite CD/VCD spectra.[17] This property is exploited by comparing an experimentally measured spectrum to a theoretically predicted spectrum. The absolute configuration of the molecule in the sample is that of the enantiomer whose calculated spectrum matches the experimental one.[30]

-

Self-Validating Protocol:

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

The trustworthiness of this method hinges on the accuracy of the quantum mechanical (DFT) calculations. Modern computational methods have advanced to a point where VCD has become a highly reliable and routine tool for stereochemical assignment, especially when crystallization fails.[17][31]

An Integrated Strategy for Unambiguous Assignment

In a drug development setting, reliance on a single method can be risky. A multi-technique, orthogonal approach provides the highest level of confidence.

Caption: Integrated workflow for stereochemical determination.

This strategy leverages the definitive power of X-ray crystallography when available, while providing a robust, cross-validated pathway using solution-state NMR and VCD techniques for non-crystalline samples. The convergence of results from orthogonal methods provides the highest possible degree of scientific certainty.

Conclusion

The stereochemical integrity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is defined by the specific spatial arrangement at its chiral centers. While the Cahn-Ingold-Prelog rules provide a theoretical framework for its nomenclature, empirical verification is paramount in any research or development context. This guide has detailed the primary, field-proven methodologies for this task. Single-crystal X-ray crystallography remains the definitive method, offering direct structural evidence. However, for the vast number of compounds that are difficult to crystallize, a combination of NMR-based techniques, such as Mosher's ester analysis, and chiroptical methods like Vibrational Circular Dichroism, provides a powerful and reliable alternative. The adoption of an integrated, multi-technique approach ensures a self-validating system, delivering the high-confidence data required for advancing drug development and fundamental chemical science.

References

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

-

Circular dichroism. Wikipedia. [Link]

-

How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

-

Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

-

Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. [Link]

-

Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom. [Link]

-

CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

-

Circular Dichroism Spectroscopy for Chiral Compounds. MtoZ Biolabs. [Link]

-

Cahn-Ingold-Prelog Priority Rules Definition - General... Fiveable. [Link]

-

Furanose. Wikipedia. [Link]

-

Absolute configuration. Wikipedia. [Link]

-

Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

An introduction to circular dichroism spectroscopy. Applied Photophysics. [Link]

-

Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

-

The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

-

Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

-

Detecting chirality in molecules by imaging photoelectron circular dichroism. Royal Society of Chemistry. [Link]

-

Cahn-Ingold-Prelog Priority Rules. University of Wisconsin-Madison. [Link]

-

Priority Rules. Department of Chemistry - University of Calgary. [Link]

-

X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

-

Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

-

Cyclic Carbohydrate Structures: Furanose and Pyranose Sugars. YouTube. [Link]

-

31P NMR SPECTROSCOPY IN STEREOCHEMICAL ANALYSIS. MMCE 2022. [Link]

-

Pyranose and Furanose Forms. Chemistry LibreTexts. [Link]

-

5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

-

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. [Link]

-

(4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol. apicule. [Link]

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]

-

The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. [Link]

-

Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences. [Link]

-

Lactulose Liquid - Impurity F. Pharmaffiliates. [Link]

Sources

- 1. Furanose - Wikipedia [en.wikipedia.org]

- 3. (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol 95% | CAS: 1831121-84-6 | AChemBlock [achemblock.com]

- 4. 5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1831121-84-6|(4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol|BLD Pharm [bldpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Absolute configuration - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. spectroscopyasia.com [spectroscopyasia.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. magritek.com [magritek.com]

- 22. experts.umn.edu [experts.umn.edu]

- 23. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. echemi.com [echemi.com]

- 26. Circular dichroism - Wikipedia [en.wikipedia.org]

- 27. Circular Dichroism Spectroscopy for Chiral Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 28. ntu.edu.sg [ntu.edu.sg]

- 29. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. spectroscopyeurope.com [spectroscopyeurope.com]

- 31. pubs.acs.org [pubs.acs.org]

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol as a precursor in biosynthesis

An In-Depth Technical Guide to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its Analogs as Bio-Inspired Precursors

Foreword: Reimagining Synthesis through the Lens of Nature

In the quest for sustainable chemical manufacturing and novel therapeutic agents, we often find the most elegant solutions are those inspired by nature's own building blocks. The furanose ring, a simple five-membered heterocycle, is a quintessential example, forming the backbone of life's informational polymers, RNA and DNA. The molecule (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol represents a chiral embodiment of this fundamental motif. While not a widely documented precursor in natural metabolic pathways, its structure serves as a powerful and versatile scaffold. This guide deviates from a traditional search for its role in innate biosynthesis to instead illuminate its significance as a bio-inspired precursor in the realms of biocatalysis, pharmaceutical synthesis, and sustainable polymer chemistry. We will explore how this furanose core, and its close analogs, are being synthesized and utilized through cutting-edge chemoenzymatic and biological methods, providing a roadmap for researchers, scientists, and drug development professionals to harness its potential.

Section 1: The Furanose Motif: A Cornerstone of Biological Architecture

The term "(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol" is the systematic chemical name for a derivative of a furanose. Furanoses are five-membered ring structures of monosaccharides, formed by an intramolecular reaction between an aldehyde or ketone group and a hydroxyl group within the same sugar molecule.[1][2] This cyclic form exists in equilibrium with the open-chain and the more stable six-membered pyranose ring forms in solution.[3][4]

The thermodynamic preference can be influenced by various factors, including substitution on the sugar. For instance, while unsubstituted sugars typically favor the pyranose form, the introduction of bulky, charged groups like sulfates can shift the equilibrium, making the furanoside form more stable.[5] This principle highlights the conformational flexibility and reactivity of these structures. The profound biological significance of the furanose motif is irrefutably demonstrated by its presence at the heart of nucleic acids, where ribose and deoxyribose in their furanose forms are fundamental components of RNA and DNA, respectively.[2] This biological precedent underscores the inherent value of the furanose scaffold in designing molecules for biological applications.

Section 2: The Emergence of Furan-Based Platform Chemicals from Biomass

The transition towards a bio-based economy has identified a handful of key platform chemicals derivable from lignocellulosic biomass. Among the most promising is 5-hydroxymethylfurfural (HMF), a versatile molecule produced from the dehydration of C6 sugars.[6] HMF is a critical starting point for a cascade of valuable chemicals due to its three reactive functional groups: an aldehyde, a hydroxyl group, and a furan ring.[7]

The biocatalytic reduction of HMF's aldehyde group leads to the formation of 2,5-bis(hydroxymethyl)furan (BHMF), a diol structurally analogous to the topic compound and a key monomer for bio-based polymers.[7][8] This transformation is a cornerstone of modern green chemistry, offering a renewable alternative to petroleum-derived aromatic diols.[9][10]

Caption: From Biomass to High-Value Polymers via HMF.

Section 3: Synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its Analogs

The synthesis of these chiral furanose derivatives can be approached through both traditional chemical methods and, more recently, highly efficient biocatalytic routes.

Part A: Chemical Synthesis of Functionalized Oxolane Diols

The power of the oxolane diol scaffold is clearly demonstrated in its role as a key intermediate in the synthesis of high-value pharmaceuticals. A prominent example is (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol, a critical precursor for the synthesis of Gemcitabine, a widely used chemotherapy drug.[11] The precise stereochemistry of the hydroxyl and hydroxymethyl groups is paramount for the final drug's ability to act as a nucleoside analog and inhibit DNA synthesis in cancer cells. This underscores the necessity of stereoselective synthetic routes, where multi-step chemical synthesis is often required to install the desired functionality and chirality.

Part B: The Bio-Revolution - Biocatalytic Production from HMF

For producing furan diols like BHMF, biocatalysis offers a greener, more efficient alternative to chemical reduction. This approach typically uses whole microbial cells or isolated enzymes to perform the desired transformation under mild conditions with high selectivity.

Whole-Cell Biocatalysis: Numerous microorganisms have been identified and engineered for their ability to reduce HMF to BHMF. Strains of Burkholderia contaminans, Fusarium striatum, and Mycobacterium sp. have demonstrated high efficacy.[6][7][8] The key advantages of using whole cells include:

-

In-situ Cofactor Regeneration: The reduction of HMF is typically catalyzed by NADH-dependent alcohol dehydrogenases. Whole-cell systems use their native metabolic pathways to continuously regenerate the required NADH cofactor, eliminating the need to add expensive cofactors to the reaction medium.

-

Enzyme Protection: The cellular environment protects the enzymes from harsh conditions, often leading to greater operational stability.

-

High Tolerance: Strains can be selected or engineered for high tolerance to the substrate (HMF), which can be inhibitory to many microorganisms.[7]

Reaction conditions are optimized to maximize yield and productivity. For example, using the strain Burkholderia contaminans NJPI-15, researchers achieved a 93.7% yield of BHMF from HMF in a fed-batch strategy, demonstrating the industrial potential of this approach.[7]

| Biocatalyst | Substrate Conc. | Co-substrate/Conditions | Yield (%) | Time (h) | Reference |

| Burkholderia contaminans NJPI-15 | 656 mM (fed-batch) | Glutamine, Sucrose | 93.7 | 48 | [7] |

| Fusarium striatum | 75 mM | High glucose | >95 | Not specified | [8] |

| Mycobacterium sp. MS1601 | 50 gCDW/L cells | Glucose, Aerobic | 80.8 | 24 | [6] |

| Meyerozyma guilliermondii SC1103 | 100 mM | Not specified | >99 | 12 | [7] |

Table 1: Comparison of Whole-Cell Biocatalytic Systems for BHMF Production from HMF.

Section 4: Furanose Diols as Precursors in High-Value Applications

Part A: Precursors for Nucleoside Analogs and Pharmaceuticals

As established with the Gemcitabine intermediate, the rigid, chiral furanose scaffold is ideal for creating nucleoside analogs.[11] By modifying the substituents on the ring and coupling the anomeric carbon to a nucleobase, a vast array of potential therapeutics can be designed. The hydroxyl groups at the 2, 4, and 5 positions of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol provide multiple handles for further chemical modification, making it a valuable starting point for medicinal chemistry campaigns. Another related structure serves as an intermediate in the synthesis of technetium-99m radiolabeled nucleoside analogs for imaging applications.[12]

Part B: Monomers for Sustainable Polymers

The diol functionality of BHMF makes it an excellent bio-based monomer for step-growth polymerization. It can replace petroleum-based aromatic diols to produce a new class of sustainable polyesters and polyurethanes.[10]

Enzymatic Polymerization: A particularly green route to these biopolymers is through enzymatic catalysis. Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective catalysts for polyester synthesis via polycondensation.[13][14][15] This method offers several advantages over traditional chemical polymerization:

-

High Selectivity: Enzymes can selectively catalyze reactions, avoiding side reactions often seen at the high temperatures required for chemical catalysis.

-

Mild Conditions: Reactions are typically run at lower temperatures (60-90 °C), reducing energy consumption and preventing degradation of sensitive monomers like BHMF.[16]

-

Solvent-Free: Many enzymatic polymerizations can be run in bulk (solvent-free), further enhancing the green credentials of the process.

This approach has been used to create a wide range of furan-based polyesters with tunable properties by varying the dicarboxylic acid co-monomer.[13][14] These materials are being explored for applications ranging from packaging to biomedical devices, where their biodegradability and biocompatibility are highly advantageous.[14]

Section 5: Key Experimental Protocols

The following protocols are generalized methodologies based on published literature and serve as a starting point for laboratory investigation.

Protocol 5.1: Whole-Cell Biocatalytic Reduction of HMF to BHMF

This protocol describes the use of resting cells for the biotransformation, which uncouples the production of the catalyst (cell growth) from its use.

Caption: Workflow for Whole-Cell Biocatalytic Reduction of HMF.

Methodology:

-

Cell Cultivation: Inoculate a suitable microbial strain (e.g., B. contaminans) into a sterile growth medium. Incubate at the optimal temperature and agitation (e.g., 30°C, 200 rpm) until the late exponential or early stationary phase is reached.

-

Harvesting and Washing: Harvest the cells by centrifugation (e.g., 8000 x g, 10 min, 4°C). Discard the supernatant and wash the cell pellet by resuspending in a sterile phosphate buffer (e.g., 100 mM, pH 7.0). Repeat the centrifugation and washing step.

-

Reaction Setup: Prepare the reaction mixture in a shake flask. Suspend the washed resting cells in the buffer to a desired final concentration (e.g., 50 gCDW/L). Add a co-substrate for cofactor regeneration (e.g., glucose or sucrose).

-

Biotransformation: Initiate the reaction by adding a concentrated stock solution of HMF to the desired starting concentration (e.g., 100 mM). Incubate the flask under the same conditions as cell growth.

-

Monitoring and Analysis: Withdraw aliquots at regular time intervals. Quench the reaction by adding an equal volume of a solvent like ethyl acetate and vortexing. Centrifuge to separate the cells and analyze the concentration of HMF and BHMF in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 5.2: Enzymatic Synthesis of a Furan-Based Polyester

This protocol describes a two-stage melt polymerization using CAL-B.

Caption: Workflow for Two-Stage Enzymatic Polymerization.

Methodology:

-

Reactant Preparation: To a flame-dried reaction vessel equipped with mechanical stirring and a vacuum connection, add equimolar amounts of the furan diol (e.g., BHMF) and a dicarboxylic acid dimethyl ester (e.g., dimethyl adipate).

-

Enzyme Addition: Add the immobilized enzyme, CAL-B (typically 5-10% by weight of the monomers).

-

Stage 1 (Oligomerization): Heat the mixture to approximately 70°C under a gentle stream of nitrogen. Stir for 2-4 hours. During this stage, methanol is produced and removed.

-

Stage 2 (Polycondensation): Increase the temperature to 90°C and gradually apply a high vacuum (<1 mbar). Continue stirring for 24-48 hours to increase the molecular weight of the polymer.

-

Purification: Cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Filter to remove the immobilized enzyme. Precipitate the polymer by pouring the solution into a non-solvent like cold methanol. Dry the purified polymer under vacuum.

-

Characterization: Analyze the polymer's molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and chemical structure (NMR spectroscopy).

Conclusion and Future Perspectives

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its close analogs, particularly those derived from the biomass platform chemical HMF, represent a confluence of green chemistry, drug discovery, and materials science. While their role as direct precursors in natural biosynthetic pathways is not extensively documented, their value as bio-inspired precursors is undeniable. The development of robust whole-cell and enzymatic systems for their synthesis paves the way for sustainable industrial processes that can displace petrochemical feedstocks.

The future of this field lies in the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate scope. The integration of these biocatalytic steps into multi-step chemoenzymatic pathways will enable the synthesis of increasingly complex and high-value molecules. For drug development professionals, the chiral furanose scaffold remains a fertile ground for designing new therapeutics. For materials scientists, the continued exploration of furan-based polymers promises a new generation of sustainable materials with tailored properties for a circular economy. This technical guide serves as a foundational resource for harnessing the immense potential of these versatile building blocks.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bio-Based Alternative to Bisphenol-A, Diols and Epoxy Resins from 5-Hydroxymethyl Furfural and Diformyl Furan (RFT-583/584) | NDSU Research Foundation - Fargo, ND [ndsuresearchfoundation.org]

- 11. apicule.com [apicule.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Guide to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol: From Conformational Landscape to Biological Implications

Abstract

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a stereoisomer of 2-deoxy-D-ribofuranose, is a cornerstone of molecular biology as a fundamental component of deoxyribonucleic acid (DNA). Its precise three-dimensional structure and conformational dynamics are pivotal to the structural integrity of the DNA double helix and its interactions with various biomolecules. This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate this crucial monosaccharide. We delve into its conformational landscape, elucidated through quantum mechanical calculations, and its dynamic behavior in aqueous environments, as revealed by molecular dynamics simulations. Furthermore, we bridge the gap between theoretical predictions and experimental observations, and explore the burgeoning therapeutic potential of this molecule, particularly in the realm of angiogenesis and tissue regeneration. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital biomolecule from a computational and theoretical perspective.

Introduction: The Significance of a Deoxy Sugar

The seemingly subtle absence of a hydroxyl group at the 2-position of the furanose ring in 2-deoxy-D-ribose, as compared to its counterpart D-ribose in RNA, has profound consequences for the structure and stability of DNA. This structural alteration imparts greater flexibility to the furanose ring, a characteristic that is fundamental to the formation of the iconic double helix. The specific (4S,5R) stereochemistry at the C4 and C5 positions further defines the precise three-dimensional arrangement of the hydroxymethyl group, influencing its interactions within the DNA backbone and with DNA-binding proteins.

Beyond its structural role in our genetic material, 2-deoxy-D-ribose has emerged as a molecule of significant interest in drug development. Notably, it has been shown to promote angiogenesis, the formation of new blood vessels, by upregulating the production of Vascular Endothelial Growth Factor (VEGF)[1][2]. This pro-angiogenic activity has opened new avenues for its therapeutic application in wound healing and tissue engineering[1][2][3][4].

Understanding the intricate relationship between the structure, conformational dynamics, and biological activity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is paramount for harnessing its full potential. Theoretical and computational chemistry provides a powerful lens through which to explore these aspects at an atomic level of detail, offering insights that are often inaccessible through experimental methods alone.

The Conformational Landscape: A Quantum Mechanical Perspective

The five-membered furanose ring of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is not a rigid, planar structure. Instead, it exists in a dynamic equilibrium of various puckered conformations. The precise nature of this puckering is crucial as it dictates the orientation of the substituent groups and, consequently, the molecule's biological function. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven invaluable in mapping the potential energy surface of this molecule and identifying its most stable conformations.

Theoretical Underpinnings of Conformational Stability

Comprehensive computational studies on 2-deoxy-D-ribose have revealed a complex conformational landscape encompassing open-chain, furanose, and pyranose forms[5]. In the context of its incorporation into DNA, the furanose form is of primary interest. DFT calculations, often employing functionals such as B3LYP and M06-2X, have been instrumental in determining the relative energies of different furanose puckers[5]. These studies consistently show that the molecule does not reside in a single conformation but rather as a population of interconverting states.

The stability of these conformers is governed by a delicate balance of several factors, including:

-

Steric Interactions: Repulsive forces between bulky substituent groups.

-

Torsional Strain: Strain arising from the eclipsing of bonds around the ring.

-

Intramolecular Hydrogen Bonding: Favorable interactions between hydroxyl groups, which can significantly stabilize certain conformations.

-

The Anomeric Effect: A stereoelectronic effect that influences the orientation of substituents at the anomeric carbon (C1).

Key Furanose Conformations

The puckering of the furanose ring is typically described by two main types of conformations:

-

Envelope (E) conformations: Four of the ring atoms are coplanar, while the fifth is out of the plane.

-

Twist (T) conformations: Two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

Computational studies have shown that for 2-deoxy-D-ribose, a multitude of stable envelope and twist conformers exist with relatively small energy differences, often within a few kJ/mol[5]. This highlights the inherent flexibility of the furanose ring.

Computational Protocol for Conformational Analysis

The following provides a generalized, step-by-step protocol for performing a conformational analysis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol using DFT.

Step-by-Step Methodology:

-

Initial Structure Generation:

-

Construct the 3D structure of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol using a molecular builder.

-

Generate a diverse set of initial conformers by systematically rotating the rotatable bonds (C1-O4, C4-C5, and the hydroxyl groups).

-

-

Geometry Optimization:

-

Perform geometry optimizations for each initial conformer using a suitable DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

The optimization process will find the nearest local minimum on the potential energy surface for each starting structure.

-

-

Frequency Calculations:

-

Perform frequency calculations on each optimized geometry at the same level of theory.

-

Confirm that each optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies.

-

The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Refined Energy Calculations:

-

For the most stable, unique conformers, perform single-point energy calculations using a more accurate level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., M06-2X) to obtain more reliable relative energies.

-

-

Analysis of Results:

-

Compare the relative energies (including ZPVE corrections) of all stable conformers to identify the global minimum and the low-energy conformers.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) and intramolecular hydrogen bonding patterns of the most stable conformers.

-

Dynamics in an Aqueous World: Molecular Dynamics Simulations

While quantum mechanics provides a static picture of the conformational preferences of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, the molecule in a biological context is in a constant state of motion, solvated by water molecules. Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this sugar in a realistic aqueous environment.

Simulating the Dance of Molecules

MD simulations numerically solve Newton's equations of motion for a system of atoms and molecules, allowing us to track their trajectories over time. For (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, an MD simulation can reveal:

-

Conformational Transitions: The rates and pathways of interconversion between different furanose ring puckers.

-

Solvation Structure: The arrangement of water molecules around the sugar and the dynamics of their hydrogen bonding network.

-

Flexibility of Exocyclic Groups: The rotational freedom of the hydroxymethyl and hydroxyl groups.

Protocol for Molecular Dynamics Simulation

The following is a generalized protocol for performing an MD simulation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in a water box using a popular simulation package like GROMACS or AMBER.

Step-by-Step Methodology:

-

System Preparation:

-

Start with a low-energy conformer of the molecule obtained from QM calculations.

-

Define the force field parameters for the sugar. Standard carbohydrate force fields like GLYCAM are suitable.

-

Create a simulation box (e.g., a cubic box) and solvate the molecule with a chosen water model (e.g., TIP3P).

-

Add counter-ions if the molecule is charged to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-